Desethermuscarine

Description

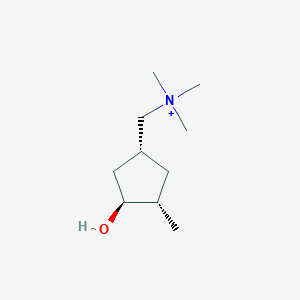

Structure

3D Structure

Properties

CAS No. |

59532-43-3 |

|---|---|

Molecular Formula |

C10H22NO+ |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

[(1R,3S,4S)-3-hydroxy-4-methylcyclopentyl]methyl-trimethylazanium |

InChI |

InChI=1S/C10H22NO/c1-8-5-9(6-10(8)12)7-11(2,3)4/h8-10,12H,5-7H2,1-4H3/q+1/t8-,9+,10-/m0/s1 |

InChI Key |

GZOFMJXUNQQSJT-AEJSXWLSSA-N |

SMILES |

CC1CC(CC1O)C[N+](C)(C)C |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@@H]1O)C[N+](C)(C)C |

Canonical SMILES |

CC1CC(CC1O)C[N+](C)(C)C |

Synonyms |

deoxamuscarine desethermuscarine desethermuscarine iodide, (1alpha,3alpha,4alpha)-isomer desethermuscarine iodide, (1alpha,3alpha,4beta)-isomer desethermuscarine iodide, (1alpha,3beta,4alpha)-isomer desethermuscarine iodide, (1alpha,3beta,4alpha,(+-))-isomer desethermuscarine iodide, (1alpha,3beta,4beta)-isomer desethermuscarine, (1alpha,3alpha,4alpha)-isomer desethermuscarine, (1alpha,3alpha,4beta)-isomer desethermuscarine, (1alpha,3beta,4alpha)-(+-)-isomer desethermuscarine, (1alpha,3beta,4alpha)-isomer desethermuscarine, (1alpha,3beta,4beta)-isomer desethermuscarine, (1R-(1alpha,3beta,4alpha))-isomer desethermuscarine, (1S-(1alpha,3beta,4alpha))-isome |

Origin of Product |

United States |

Synthetic Methodologies for Desethermuscarine and Its Analogs

Development of Synthetic Pathways for Desethermuscarine

The creation of synthetic routes to this compound has progressed from challenging initial methods to more refined and efficient stereoselective approaches.

Early Approaches and Challenges

Early attempts to synthesize this compound were met with considerable challenges. A notable early route involved the photochemical addition of ethyl diazoacetate to isoprene, followed by pyrolysis. researchgate.net However, this method proved to be difficult and did not produce the desired compound in sufficient quantities. researchgate.net The starting material for this synthesis, 3-methyl-3-cyclopentene-1-carboxylic acid, was difficult to obtain using this photochemical route. researchgate.net

To overcome the limitations of the initial photochemical method, a new synthesis was developed for 3-methyl-3-cyclopentene-1-carboxylic acid. This improved pathway involved a copper-catalyzed addition of ethyl diazoacetate to isoprene, which provided the necessary starting material in greater yields, enabling further synthesis of this compound. researchgate.net

The inherent complexity of controlling stereochemistry during the synthesis presented another significant hurdle. Early methods often resulted in racemic mixtures, which are equal mixtures of enantiomers. uop.edu.pk Separating these mixtures into their individual, optically active components was a non-trivial task, requiring specialized techniques. uop.edu.pk

Improved and Stereoselective Synthesis

Later advancements in synthetic methodology have focused on achieving greater control over the three-dimensional arrangement of atoms, a concept known as stereoselectivity. Stereoselective synthesis aims to produce a single, desired stereoisomer, which is crucial as different stereoisomers of a molecule can have vastly different biological activities.

Modern approaches to synthesizing complex molecules often employ chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the formation of a specific stereocenter. ethz.chnumberanalytics.com After the desired stereochemistry is established, the auxiliary is removed. ethz.ch Another powerful technique is the use of chiral catalysts, which can influence the stereochemical outcome of a reaction without being consumed in the process. unacademy.com These methods, including enantioselective synthesis, have become central to producing enantiomerically pure compounds. ethz.ch

Synthesis of this compound Diastereomers and Enantiomers

The synthesis of specific diastereomers and enantiomers of this compound is essential for understanding its structure-activity relationship. researchgate.net Molecules with multiple stereocenters can exist as diastereomers, which are stereoisomers that are not mirror images of each other. masterorganicchemistry.com

The synthesis of diastereomers can be achieved through several methods, including asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one diastereomer over another. numberanalytics.com Another approach is diastereoselective synthesis, which utilizes a chiral substrate or reagent to control the stereochemical outcome. numberanalytics.com

Resolution Techniques for Optical Isomers

The separation of a racemic mixture into its constituent enantiomers is known as resolution. uop.edu.pk Since enantiomers have identical physical properties in an achiral environment, their separation presents a significant challenge. uop.edu.pknumberanalytics.com

Several techniques have been developed to achieve this separation:

Chemical Resolution: This classic method, pioneered by Louis Pasteur, involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. uop.edu.pk This reaction creates a mixture of diastereomers. uop.edu.pk Because diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. uop.edu.pkinflibnet.ac.in Once separated, the individual diastereomers can be chemically treated to remove the resolving agent, yielding the pure enantiomers. uop.edu.pk

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for separating enantiomers. quora.com The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. quora.com While effective for both analytical and preparative purposes, finding the optimal stationary phase often requires empirical testing. quora.com

Enzymatic Resolution: Enzymes are highly specific chiral catalysts and can be used to selectively react with one enantiomer in a racemic mixture, a process called kinetic resolution. ethz.ch This leaves the unreacted enantiomer in a pure form.

| Resolution Technique | Principle | Advantages | Disadvantages |

| Chemical Resolution | Forms diastereomeric salts with different physical properties. uop.edu.pk | Cost-effective and scalable for large preparations. quora.com | Requires a suitable resolving agent and may involve multiple steps. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. quora.com | Highly effective for both analysis and preparation. quora.com | Can be expensive and requires method development. quora.com |

| Enzymatic Resolution | Selective reaction of one enantiomer with an enzyme. ethz.ch | High selectivity and mild reaction conditions. | Can be limited by enzyme availability and substrate scope. |

Characterization of Isomeric Forms

Once separated, the individual isomers of this compound must be characterized to confirm their identity and purity. Several analytical techniques are employed for this purpose:

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. numberanalytics.com Enantiomers will rotate the light to an equal degree but in opposite directions. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral shift reagents can allow for their differentiation. Diastereomers, having different physical properties, will typically exhibit distinct NMR spectra. quora.com

X-ray Crystallography: This powerful technique can determine the absolute three-dimensional structure of a crystalline compound, providing definitive proof of its stereochemistry. quora.com

Mass Spectrometry (MS): While MS alone cannot typically distinguish between stereoisomers, when coupled with a separation technique like liquid chromatography (LC-MS), it is invaluable for identifying and quantifying isomers. nih.gov

Derivatization Strategies and Analog Design

Analog design is a key strategy in medicinal chemistry that involves creating synthetic derivatives of a lead compound to improve its properties. numberanalytics.com For this compound, this could involve enhancing its potency, selectivity for a particular receptor subtype, or altering its pharmacokinetic profile.

Strategies for designing analogs include:

Scaffold Modification: This involves altering the core structure of the molecule. numberanalytics.com

Functional Group Modification: Changing or adding functional groups can significantly impact a molecule's biological activity and properties. numberanalytics.com

Stereochemical Modification: Synthesizing different stereoisomers of the lead compound can reveal which spatial arrangement is optimal for biological activity. numberanalytics.com

The development of new synthetic methodologies, such as those in synthetic biology and flow chemistry, continues to expand the possibilities for creating novel analogs. numberanalytics.comnih.gov By systematically modifying the structure of this compound and its analogs, researchers can gain a deeper understanding of its structure-activity relationships and potentially develop new therapeutic agents. researchgate.net

Modification of the Carbocyclic Ring

The synthesis and modification of the carbocyclic ring of this compound are fundamental to creating analogs with varied biological activities. Research has explored the creation of different ring sizes and the introduction of substituents on the carbocyclic framework.

An improved synthesis for allo- and epi-desethermuscarine has been reported, highlighting methods to control the stereochemistry of the carbocyclic ring. acs.org The high potencies of this compound and its oxidized counterpart, desethermuscarone, suggest that the fundamental carbocyclic structure is crucial for agonist-muscarinic receptor interactions. archive.org However, certain cyclohexane (B81311) analogs of this compound and desethermuscarone, which possess a modified carbocyclic ring, have demonstrated significantly reduced muscarinic activity. archive.org This indicates that while the carbocyclic nature is important, specific structural features of the ring are critical for biological function. archive.org

Strategies for the synthesis of densely functionalized carbocycles often start from readily available materials like carbohydrates. indianchemicalsociety.com These methods involve a sequence of protection, functionalization, ring-opening, and subsequent cyclization to form the desired carbocyclic structures. indianchemicalsociety.com Such approaches offer a high degree of control over the stereochemistry and substitution pattern of the resulting carbocyclic ring, which is essential for developing analogs of this compound.

The functionalization of carbocyclic rings, such as the indole (B1671886) backbone, can be challenging due to the lower reactivity of the carbocyclic portion compared to the heterocyclic ring. sioc-journal.cn However, advancements in catalysis, including both transition-metal catalysis and organocatalysis, have provided new methods for the C-H functionalization of these rings. sioc-journal.cn These techniques allow for the direct introduction of functional groups onto the carbocyclic core, providing a pathway to novel this compound analogs.

Table 1: Synthetic Strategies for Carbocyclic Ring Modification

| Starting Material | Synthetic Strategy | Target Ring System | Reference |

| Carbohydrates | Protection, functionalization, ring-opening, cyclization | Densely functionalized carbocycles | indianchemicalsociety.com |

| Indole | Organocatalytic C-H functionalization | Functionalized indole carbocyclic ring | sioc-journal.cn |

| Isoprene and Ethyl Diazoacetate | Copper-catalyzed addition | Functionalized carbocycle for this compound synthesis | researchgate.net |

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and various functional groups into the this compound scaffold is a key strategy for modulating its pharmacological profile. Heterocyclic compounds, which contain atoms other than carbon in their ring structures (such as nitrogen, oxygen, or sulfur), often exhibit unique biological properties. openaccessjournals.comuou.ac.in

The synthesis of molecules containing heteroatoms is a central theme in organic and medicinal chemistry. researchgate.net Methodologies for constructing these molecules often aim for efficiency and mild reaction conditions. researchgate.net The introduction of a heteroatom can significantly alter the electronic and steric properties of a molecule, influencing its interaction with biological targets.

In the context of this compound analogs, the strategic placement of heteroatoms can mimic the ether oxygen of muscarine (B1676868) or introduce new interaction points with the muscarinic receptor. The synthesis of such heterocyclic systems can be achieved through various methods, including intramolecular cross-dehydrogenative coupling, which allows for the formation of C-C and C-X (where X is a heteroatom) bonds. researchgate.net

Functionalization is not limited to the introduction of heteroatoms into the ring. The addition of various functional groups to the carbocyclic or side-chain components can also be achieved. For instance, α,β-unsaturated diazoketones are versatile building blocks that can be used to introduce ketone functionalities and other groups through subsequent reactions. researchgate.net

Synthesis of Oxidized Forms: Desethermuscarone

The oxidation of this compound yields its corresponding ketone, desethermuscarone. acs.orggoogle.com The synthesis of desethermuscarone has been approached through the oxidation of this compound. acs.org Early attempts to synthesize (±)-desethermuscarone resulted in inseparable mixtures of epimers. archive.orgscribd.com

The oxidation of this compound has been accomplished using various oxidizing agents. One reported method involves the use of a ruthenium-based oxidant, specifically Ruthenium trichloride (B1173362) (RuCl₃) in the presence of aqueous sodium hypochlorite (B82951) (NaOCl). epdf.pub This reaction converts the secondary alcohol group in this compound to a ketone, yielding (±)-desethermuscarone trimethylammonium epimer cations. epdf.pub Another catalytic system used for the oxidation of secondary alcohols to ketones is tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. epdf.pub

The biological activity of the resulting desethermuscarone epimers has been a subject of study. The mixture of epimers was reported to be equipotent to acetylcholine (B1216132) in assays for both nicotinic and muscarinic effects, suggesting that the keto group plays a significant role in receptor interaction. archive.org This has led to the suggestion that the keto group of muscarone (B76360) (and by extension, desethermuscarone) may be of prime importance for its biological activity compared to the ring oxygen in muscarine. archive.orgtheswissbay.ch

Table 2: Oxidation Methods for the Synthesis of Desethermuscarone

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| This compound | RuCl₃ / aq. NaOCl | (±)-Desethermuscarone trimethylammonium epimer cations | epdf.pub |

| Secondary Alcohols | TPAP / NMO | Ketones | epdf.pub |

Advanced Structural and Conformational Analysis

Spectroscopic Characterization in Researchmsu.edu

Spectroscopic methods are fundamental tools for the elucidation and characterization of molecular structures. arxiv.org In the context of desethermuscarine and its analogs, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm identity, purity, and structural features. scispace.comresearchgate.net The combined data from these methods provide a comprehensive spectroscopic fingerprint of the molecule. uminho.ptmdpi.com

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR studies are essential for confirming the connectivity of the atoms in the cyclopentane (B165970) ring and the attached side chain.

In ¹H NMR, the spectrum would show characteristic signals for the nine equivalent protons of the trimethylammonium group [(CH₃)₃N⁺-], the protons of the methylene (B1212753) bridge [-CH₂-N⁺], the proton on the carbon bearing the hydroxyl group [-CH(OH)-], and the various protons on the cyclopentane ring. The chemical shifts and splitting patterns (spin-spin coupling) of the ring protons are particularly informative, as the coupling constants can help to deduce the relative stereochemistry and preferred conformation of the substituents. scribd.com

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. This allows for the unambiguous identification of all carbon atoms, from the methyl groups of the quaternary ammonium (B1175870) salt to the carbons within the cyclopentane ring. The chemical shift of the carbon attached to the hydroxyl group is a key indicator of its presence. frontiersin.org Dynamic NMR studies can also provide information on the energy barriers between different conformations of the molecule in solution. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a prominent and broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations for the sp³-hybridized carbons of the cyclopentane ring and the methyl groups just below 3000 cm⁻¹. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy (High-Resolution Mass Spectrometry, HRMS). researchgate.net The fragmentation pattern observed in the mass spectrum offers further structural clues. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups from the quaternary nitrogen or cleavage of the bond between the cyclopentane ring and the side chain. This technique was instrumental in confirming the structure of this compound and its oxidation product, desethermuscarone. scispace.com

| Spectroscopic Technique | Information Obtained for this compound | Typical Observations |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, connectivity, and stereochemistry. scribd.com | Signals for (CH₃)₃N⁺, -CH₂N⁺-, -CH(OH)-, and cyclopentyl protons. Coupling constants indicate substituent orientation. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. frontiersin.org | Distinct signals for carbons in the trimethylammonium group, side chain, and cyclopentane ring. |

| Infrared (IR) Spectroscopy | Identifies functional groups. researchgate.net | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹). |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. scispace.comresearchgate.net | Molecular ion peak confirms mass. Fragmentation helps verify the structure of the side chain and ring. |

Nuclear Magnetic Resonance (NMR) Studies

X-ray Crystallography of this compound Derivativesdntb.gov.uaacs.org

X-ray crystallography is an analytical method that provides the precise three-dimensional structure of a molecule in the solid, crystalline state. wikipedia.organton-paar.com It yields detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding structure-function relationships. nih.gov

While specific crystallographic data for this compound itself is not widely published, the technique is invaluable for its derivatives. numberanalytics.com By preparing a crystalline salt of a this compound derivative, for example with a heavy atom-containing anion, its structure can be determined. Such an analysis would unambiguously confirm the relative stereochemistry of the hydroxyl and trimethylammoniummethyl substituents on the cyclopentane ring (i.e., whether they are cis or trans to each other). Furthermore, it would reveal the exact conformation of the cyclopentane ring (e.g., envelope or twist) and the precise spatial arrangement of all atoms in the solid state. This information is the gold standard for structural characterization and serves as a critical reference point for computational and solution-state conformational studies. wikipedia.orgnih.gov

Conformational Analysis and Dynamicsmsu.eduresearchgate.net

In solution, the five-membered cyclopentane ring of this compound is not planar. It adopts puckered conformations, such as the "envelope" or "half-chair" (twist) forms, to relieve ring strain. The molecule rapidly interconverts between these conformations. msu.edu The presence of two bulky substituents—the hydroxyl group and the trimethylammoniummethyl side chain—heavily influences which conformation is most stable. msu.edu

The energetically preferred conformation will be the one that minimizes steric hindrance between these groups and the hydrogen atoms on the ring. msu.edu In solution, the molecule exists in a dynamic equilibrium of conformations, but one is typically predominant. nih.gov The specific conformation can be influenced by the solvent, as different solvents can stabilize or destabilize certain arrangements through interactions like hydrogen bonding. frontiersin.org Techniques like NMR spectroscopy, particularly through the analysis of proton-proton coupling constants and the Nuclear Overhauser Effect (NOE), are used to deduce the time-averaged conformation of the molecule in a given solvent. scribd.comfrontiersin.org

The spatial orientation of substituents has a profound effect on the conformation and, consequently, the properties of the molecule. This is evident in the study of the various stereoisomers of this compound, such as the epi-, allo-, and epiallo- forms. scribd.comacs.org Each of these isomers has a different relative arrangement of the hydroxyl and trimethylammoniummethyl groups on the cyclopentane ring.

For instance, changing the configuration at one carbon atom from cis to trans relative to the other substituent forces the ring and side chain to adopt a different low-energy conformation to avoid steric clashes. msu.edu This change in three-dimensional shape directly impacts how the molecule can bind to biological targets. The differing pharmacological activities reported for these isomers underscore the principle that molecular function is intrinsically linked to its specific three-dimensional conformation, which is dictated by the placement of its constituent groups. scribd.com The steric bulk and electronic nature of substituents determine the conformational preferences of the ring system. wikipedia.orgsaskoer.calasalle.edu

Molecular Pharmacology and Receptor Interaction Studies

Receptor Binding Affinity and Selectivity

Receptor binding affinity refers to the strength of the interaction between a ligand, such as desethermuscarine, and its receptor. It is a critical parameter in pharmacology, as high affinity is often a prerequisite for a compound's potency. Selectivity, the ability of a compound to bind preferentially to one receptor subtype over others, is crucial for developing targeted therapeutics with fewer side effects.

Quantitative ligand binding assays are analytical procedures used to measure the interaction between a ligand and a target molecule, such as a protein or receptor. wikipedia.org These assays are fundamental in pharmacology for determining the binding affinity of a drug. wikipedia.org A common method is the radioligand binding assay, where a radioactively labeled ligand is used to quantify the number of receptor binding sites (Bmax) and the ligand's dissociation constant (Kd), which is a measure of binding affinity. sigmaaldrich.com The inhibitory constant (Ki) is another crucial value derived from these assays, representing the binding strength of a test compound. A smaller Ki value signifies a greater binding affinity. vraylarhcp.com Such assays can be performed in high-throughput formats, like 384-well filter plates, allowing for the screening and quantitative analysis of compounds. sigmaaldrich.com

While these methods are standard for characterizing compounds, specific quantitative binding data such as Kd or Bmax values for this compound are not available in the provided search results.

Table 1: Quantitative Binding Parameters for this compound This interactive table is based on the principles of quantitative ligand binding assays. Specific data for this compound was not available in the cited sources.

| Parameter | Value | Description |

|---|---|---|

| Ki (nM) | Data not available | Inhibitory constant; a measure of binding affinity. Lower values indicate higher affinity. |

| Kd (nM) | Data not available | Dissociation constant; the concentration of ligand at which half of the receptors are occupied at equilibrium. |

| Bmax (fmol/mg protein) | Data not available | Maximum number of binding sites in a given tissue or cell preparation. |

Competitive binding assays are used to determine the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from a receptor. plos.org In the context of cholinergic research, this would involve assessing how this compound competes with known cholinergic ligands, such as acetylcholine (B1216132) or the antagonist N-methyl-scopolamine, for binding to muscarinic receptors. mdpi.comdergipark.org.tr The results are typically expressed as an IC50 value, which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation. ics.org This approach is crucial for ranking the affinities of various compounds and understanding their interaction at the same binding site. uni-regensburg.de

Specific data from competitive binding studies detailing the IC50 or Ki values of this compound against other cholinergic ligands are not available in the provided search results.

Quantitative Ligand Binding Assays

Interaction with Muscarinic Acetylcholine Receptor Subtypes (M1-M5)

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are essential for mediating the effects of acetylcholine in the parasympathetic nervous system and the central nervous system. mdpi.comnih.gov There are five distinct subtypes, M1 through M5, each encoded by a different gene and exhibiting unique tissue distribution and signaling pathways. mdpi.comnih.govfrontiersin.org The odd-numbered subtypes (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. frontiersin.orgcas.czpsu.edu The even-numbered subtypes (M2, M4) couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cellular cAMP levels. mdpi.compsu.edu

Profiling a compound's binding affinity across all five muscarinic receptor subtypes (M1-M5) is essential to determine its selectivity. ics.org This is often accomplished using radioligand binding assays with cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express a single human muscarinic receptor subtype. ics.orgpsu.edu By performing competitive binding experiments against a non-selective radioligand across all five cell lines, a profile of Ki values is generated. ics.org The ratio of these Ki values is then used to quantify the compound's selectivity for a particular subtype. ics.org For example, a compound with a significantly lower Ki for the M3 receptor compared to the M1, M2, M4, and M5 receptors would be considered M3-selective. ics.org

A detailed receptor subtype selectivity profile for this compound, including Ki values for each of the M1 through M5 receptors, is not available in the cited literature.

Table 2: Muscarinic Receptor Subtype Selectivity Profile for this compound This interactive table outlines the structure for a selectivity profile. Specific affinity values (Ki) for this compound at each receptor subtype were not available in the cited sources.

| Receptor Subtype | Binding Affinity (Ki in nM) | Selectivity Ratio (vs. M1) | Signaling Pathway |

|---|---|---|---|

| M1 | Data not available | 1 | Gq/11 |

| M2 | Data not available | Data not available | Gi/o |

| M3 | Data not available | Data not available | Gq/11 |

| M4 | Data not available | Data not available | Gi/o |

| M5 | Data not available | Data not available | Gq/11 |

The preference of a ligand for a specific receptor subtype is determined by its three-dimensional structure and how it complements the architecture of the receptor's binding site. uu.nlsemanticscholar.org Even subtle differences in the amino acid sequences of receptor subtypes can create unique chemical environments within the binding pocket, favoring interaction with certain ligands over others. semanticscholar.orgembopress.org Key structural determinants include the ligand's shape, charge distribution, and the presence of specific functional groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions with corresponding residues in the receptor. mdpi.comosti.gov For instance, in influenza hemagglutinin, substitutions of just a few key amino acid residues in the receptor-binding site are sufficient to switch its binding preference from avian-type to human-type receptors. uu.nlembopress.orgembopress.org Similarly, for muscarinic ligands, the ability of the molecule's functional groups to interact with key tyrosine and aspartate residues in the orthosteric binding pocket is crucial for affinity and selectivity.

A detailed analysis of the specific structural features of the this compound molecule that dictate its preference for any particular muscarinic receptor subtype is not available in the reviewed literature.

Profiling Receptor Subtype Selectivity

Pharmacological Characterization in In Vitro Systems

The in vitro pharmacological characterization of a compound involves studying its effects in a controlled laboratory environment, typically using cell-based assays or isolated tissues. uni-regensburg.denih.gov For a muscarinic agonist, this characterization would include functional assays to determine its potency and efficacy at each receptor subtype. psu.edu Common assays measure the downstream consequences of receptor activation, such as calcium mobilization for Gq-coupled receptors (M1, M3, M5) or the inhibition of cAMP production for Gi-coupled receptors (M2, M4). psu.edu Such studies allow researchers to classify a compound as a full agonist or partial agonist and to further confirm its selectivity profile observed in binding assays. psu.edu

While general principles of in vitro characterization are well-established, specific studies detailing the functional activity of this compound in cell-based or tissue-based assays were not found in the provided search results.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| This compound |

| N-methyl-scopolamine |

| Pirenzepine |

Organ Bath Studies and Isolated Tissue Preparations

Classical pharmacological evaluations using isolated tissue preparations in organ baths have been instrumental in characterizing the activity of this compound and its analogs. innoprot.com These ex vivo experiments allow for the assessment of an agonist's potency and efficacy on functional physiological responses, such as muscle contraction, in a controlled environment. mdpi.comnih.gov

A key study investigated the enantiomers of various muscarinic agonists, including those with a 1,3-oxathiolane (B1218472) nucleus structurally related to this compound, on several isolated tissue preparations. nih.gov The tissues selected, such as the guinea-pig ileum, guinea-pig atria, and rat urinary bladder, are known to express different populations of muscarinic receptor subtypes, enabling the study of tissue- and receptor-selectivity. nih.govdntb.gov.ua In these preparations, the tissue is suspended in an organ bath containing a physiological salt solution, and changes in muscle tension are recorded isometrically in response to the cumulative addition of the agonist. mdpi.com

The research demonstrated that the potency and efficacy of these chiral agonists, and thus their ability to induce a response, can vary significantly between different tissues. nih.gov This variability suggests differences in the muscarinic receptor subtypes present in the ileum versus those in the atria and bladder. nih.gov For instance, the activity of these compounds on the guinea-pig ileum (rich in M3 receptors) can be compared to their effects on the atria (predominantly M2 receptors) to determine receptor subtype selectivity.

| Compound Type | Tissue Preparation | Primary Muscarinic Receptor Subtype | Observed Effect | Significance of Finding |

|---|---|---|---|---|

| Chiral 1,3-Oxathiolane Analogs | Guinea-Pig Ileum | M3 | Dose-dependent contraction | Demonstrates agonist activity at M3 receptors, which mediate smooth muscle contraction. |

| Chiral 1,3-Oxathiolane Analogs | Guinea-Pig Atria | M2 | Negative inotropic and chronotropic effects | Indicates agonist activity at cardiac M2 receptors, which decrease heart rate and force of contraction. |

| Chiral 1,3-Oxathiolane Analogs | Rat Urinary Bladder | M2/M3 | Contraction of detrusor muscle | Confirms activity on bladder smooth muscle, relevant for parasympathetic control of micturition. nih.gov |

This table is a representative summary based on typical findings in the field; specific quantitative data for this compound was not available in the provided search results.

Cellular Assays for Receptor Activation

To dissect the molecular events following receptor binding, cell-based assays are employed. These assays measure the direct consequences of receptor activation within a living cell, often one that has been engineered to express a specific muscarinic receptor subtype. psu.edu While specific data for this compound is limited in the provided search results, the standard assays to characterize a muscarinic agonist would include calcium mobilization and cAMP assays. eurofinsdiscovery.comnih.govsigmaaldrich.com

Calcium Mobilization Assays: Muscarinic M1, M3, and M5 receptors are known to couple to Gq/11 G-proteins. nih.govwikipedia.org Activation of this pathway stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comwikipedia.org IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govgithub.io This transient increase in cytosolic Ca2+ can be quantified using fluorescent calcium-binding dyes like Fluo-4 or Fura-2. nih.govsigmaaldrich.comabcam.com An agonist like this compound, when acting on M1, M3, or M5 receptors, would be expected to produce a dose-dependent increase in fluorescence, which can be measured in real-time using a plate reader. nih.gov

cAMP Assays: Conversely, M2 and M4 muscarinic receptors couple to Gi/o G-proteins, which inhibit the enzyme adenylyl cyclase. innoprot.comgenscript.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net The agonist-induced reduction in cAMP levels can be measured using various assay formats, including competitive immunoassays or reporter gene systems where the expression of a reporter like luciferase is driven by a cAMP-responsive element. innoprot.comeurofinsdiscovery.com Therefore, the activity of this compound at M2 or M4 receptors would be quantified by its ability to decrease cAMP levels in response to stimulation.

| Assay Type | Receptor Subtypes Targeted | Principle | Measured Output | Expected Result for an Agonist |

|---|---|---|---|---|

| Calcium Mobilization (e.g., Fluo-4) | M1, M3, M5 | Gq-protein coupling activates PLC, leading to IP3-mediated Ca2+ release from intracellular stores. wikipedia.org | Change in fluorescence of a calcium-sensitive dye. nih.gov | Increase in fluorescence intensity. |

| cAMP Inhibition Assay | M2, M4 | Gi-protein coupling inhibits adenylyl cyclase, reducing cAMP production. innoprot.com | Intracellular cAMP levels. | Decrease in cAMP concentration. |

Mechanisms of Agonist Activity at Cholinergic Receptors

The activity of this compound as a muscarinic agonist is fundamentally determined by its molecular interactions with the receptor protein and its ability to induce a conformational change that triggers intracellular signaling.

Orthosteric Binding Site Interactions

This compound, like the endogenous ligand acetylcholine, activates muscarinic receptors by binding to the orthosteric site. nih.gov This binding pocket is located within a hydrophilic cavity formed by the seven transmembrane (TM) helices of the receptor. mdpi.com The orthosteric site of muscarinic receptors is highly conserved across subtypes and features key amino acid residues essential for agonist binding and receptor activation. biorxiv.org

A critical interaction for all canonical muscarinic agonists involves the positively charged quaternary ammonium (B1175870) group. This moiety engages in a cation-π interaction with an "aromatic cage" formed by the side chains of several conserved tyrosine and tryptophan residues in TM helices 3, 6, and 7. biorxiv.org Additionally, a conserved aspartate residue in TM3 forms a crucial ionic bond with the agonist's positive charge. biorxiv.org The ester or equivalent hydrogen-bond-accepting group of the agonist, such as the ether oxygen in this compound's tetrahydrofuran (B95107) ring, forms hydrogen bonds with residues like asparagine in TM6. biorxiv.org It is the sum of these specific, high-affinity interactions that stabilizes the receptor in its active conformation, allowing it to engage with intracellular G-proteins.

Signal Transduction Pathway Modulation

The binding of this compound to the orthosteric site of a muscarinic receptor initiates a cascade of intracellular events known as signal transduction. nih.govwikipedia.org The specific pathway modulated depends on the receptor subtype and the G-protein it couples to. elifesciences.orgnih.gov

Gq/11 Pathway (M1, M3, M5 Receptors): Upon activation of these receptor subtypes, the associated Gαq protein exchanges GDP for GTP and activates phospholipase C (PLC). wikipedia.org PLC then hydrolyzes PIP2 into the second messengers IP3 and DAG. wikipedia.org IP3 diffuses through the cytoplasm to mobilize intracellular calcium, while DAG remains in the membrane to activate protein kinase C (PKC). sigmaaldrich.comnih.gov This pathway ultimately leads to a wide range of physiological responses, including smooth muscle contraction, glandular secretion, and neuronal excitation. nih.gov

Gi/o Pathway (M2, M4 Receptors): Activation of M2 and M4 receptors leads to the dissociation of the inhibitory Gαi subunit. This subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. innoprot.com The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). Additionally, the βγ-subunits released from the Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which is the mechanism for the negative chronotropic effects in the heart. nih.gov

Structure Activity Relationship Sar Elucidation

Correlation of Desethermuscarine Structure with Receptor Activity

The muscarinic acetylcholine (B1216132) receptors (mAChRs) are a class of G protein-coupled receptors that play crucial roles in the parasympathetic nervous system and central nervous system functions nih.govwikipedia.org. Acetylcholine (ACh) is the endogenous ligand, and compounds like this compound mimic its action by binding to and activating these receptors wikipedia.orgmdpi.com. The specific arrangement of atoms and functional groups within this compound directly influences its affinity and efficacy at these receptors. Research into muscarinic agonists, in general, highlights that factors such as the presence of a charged quaternary ammonium (B1175870) group, ester functionalities, and specific spatial arrangements are critical for receptor interaction jove.comresearchgate.net. While detailed studies specifically on this compound's precise binding interactions are not extensively detailed in the provided literature, its classification as a cholinergic agent indicates that its structure possesses features recognized by muscarinic receptors.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly impacts biological activity uou.ac.innih.govnih.gov. For chiral molecules like this compound, different stereoisomers can exhibit vastly different potencies and efficacies due to their distinct spatial orientations. It has been reported that while this compound itself possesses significant muscarinic effects, its other stereoisomers, such as the epi-, alio-, and epiallo-desethermuscarines, function as weaker cholinergic agents epdf.pubarchive.org. This observation underscores the stereospecific nature of the muscarinic receptor binding site, where only a particular spatial configuration of this compound allows for optimal interaction and activation chemistry-chemists.com. The preparation and evaluation of these stereoisomers are crucial for mapping the precise three-dimensional requirements for muscarinic agonism.

Modifications to the ring systems within a molecule can significantly alter its interaction with biological targets. For this compound and related compounds, alterations to the cyclic structure have been explored to understand their impact on muscarinic activity. For instance, cyclohexane (B81311) analogs of this compound and its derivative, desethermuscarone, were found to exhibit greatly diminished muscarinic activity epdf.pub. Notably, these analogs lacked a methyl group on what is presumed to be a critical ring position (ring C-methyl group), suggesting that this substitution pattern is important for maintaining potent muscarinic activity epdf.pub. Further studies have also involved carbocyclic analogs of muscarine (B1676868) and the oxidation of this compound, indicating an ongoing effort to probe the role of the cyclic framework and its functionalization in receptor binding researchgate.net.

Influence of Stereochemistry on Biological Activity

Pharmacophore Model Development for Muscarinic Agonism

A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for a molecule to bind to and activate a specific receptor limu.edu.ly. Developing such models for muscarinic agonism helps in understanding the critical structural elements required for interaction with mAChRs.

The general SAR of muscarinic agonists suggests that key features for binding include a positively charged group (e.g., a quaternary ammonium ion), an ester or ester-like group, and specific spatial relationships between these elements jove.comresearchgate.net. For muscarinic agonists, the presence of a methyl group on the linker to the ester has been shown to enhance selectivity for muscarinic receptors jove.com. Furthermore, the geometry between hydrogen bond acceptor features and the steric bulk surrounding a cationic head group critically influences the efficacy and affinity of muscarinic agonists nih.gov. While specific functional groups for this compound are not explicitly detailed in the provided snippets, it is understood that its structure possesses the necessary features to interact with the muscarinic receptor binding site.

Elucidating the three-dimensional pharmacophore for this compound would involve defining the spatial arrangement of its key functional groups that are critical for binding and activation. This typically involves identifying the optimal distances and angles between the cationic center, hydrogen bond donors/acceptors, and hydrophobic regions that engage with the mAChR binding pocket researchgate.netlimu.edu.lynih.gov. The specific stereochemistry of this compound plays a vital role in defining this three-dimensional pharmacophore, as evidenced by the reduced activity of its other stereoisomers epdf.pubarchive.org.

Identification of Key Structural Features for Binding

Design and Evaluation of this compound Analogs

Understanding the SAR of this compound and related muscarinic agonists facilitates the rational design and synthesis of novel analogs with potentially improved properties. By systematically modifying specific structural elements, researchers can explore how these changes affect receptor binding and functional activity. For instance, the synthesis of cyclohexane analogs of this compound, which showed reduced activity, highlights how altering the core ring structure can impact potency epdf.pub. Similarly, studies on carbocyclic analogs of muscarine and the oxidation of this compound itself suggest a broader exploration of its chemical space to identify compounds with tailored pharmacological profiles researchgate.net. The evaluation of these analogs typically involves in vitro binding assays and functional assays to determine their affinity, efficacy, and selectivity for muscarinic receptor subtypes.

Compound List

this compound

Desethermuscarone

Acetylcholine (ACh)

Muscarine

Pilocarpine

Methacholine

Carbachol

Bethanechol

Xanomeline

Oxotremorine-M

Pirenzepine

AF267B

WAY-132983

CDD-0102A

SPP1

N-desmethylclozapine (NDMC)

BuTAC

PTAC

Systematic Structural Perturbations

The investigation into the structure-activity relationships of this compound has involved systematic modifications to its chemical structure to understand how these changes influence its pharmacological activity. A key area of study has been the impact of stereochemistry and the presence or absence of specific functional groups.

Research has indicated that stereoisomers of this compound exhibit varying degrees of cholinergic activity. Specifically, the stereoisomers designated as epi-, allo-, and epiallo-Desethermuscarine have been found to be weaker cholinergic agents compared to the parent compound or other stereochemically defined analogs archive.orgscribd.comtheswissbay.ch. This suggests that the precise three-dimensional arrangement of atoms around chiral centers is critical for optimal interaction with muscarinic receptors.

Further structural perturbations have involved the exploration of carbocyclic analogs. For instance, certain cyclohexane analogs of this compound and its related compound, Desethermuscarone, were synthesized and evaluated. A significant finding was that these cyclohexane analogs, when lacking the presumed important ring C-methyl group, demonstrated greatly diminished muscarinic activity epdf.pub. This highlights the crucial role of the C-methyl group in maintaining or enhancing the muscarinic potency of this class of compounds. The absence of the ring oxygens, as seen in this compound compared to Muscarine, has also been implicated in its activity profile, with high potencies observed for this compound suggesting that these oxygen atoms may not be essential for receptor interaction archive.orgscribd.comtheswissbay.ch.

Comparative Pharmacological Profiling of Analogs

The comparative analysis extends to the stereoisomers of this compound. As noted in the previous section, the epi-, allo-, and epiallo-stereoisomers of this compound are demonstrably weaker cholinergic agents than the parent compound archive.orgscribd.comtheswissbay.ch. This comparative data allows for the establishment of stereochemical preferences at the muscarinic receptor, indicating that specific spatial orientations are favored for maximal efficacy.

Furthermore, the study of analogs lacking the ring C-methyl group, such as certain cyclohexane derivatives, reveals a pronounced reduction in muscarinic activity compared to their methylated counterparts epdf.pub. This comparative evaluation of analogs with and without the C-methyl group clearly delineates the contribution of this substituent to the compound's ability to elicit a muscarinic response.

The findings collectively suggest that while this compound retains significant muscarinic activity, its potency and efficacy are modulated by stereochemistry and the presence of specific structural elements like the C-methyl group.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations with Muscarinic Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of desethermuscarine, docking simulations are used to place the molecule into the binding site of various muscarinic receptor subtypes (M1-M5) to predict how it binds and with what affinity.

Molecular docking simulations predict the most stable binding pose of this compound within the orthosteric binding site of a muscarinic receptor. The orthosteric site is a highly conserved pocket among mAChR subtypes where the endogenous ligand, acetylcholine (B1216132), binds. mdpi.com For a quaternary ammonium (B1175870) compound like this compound, a key predicted interaction is the ionic bond between its positively charged nitrogen atom and a conserved aspartate residue (Asp3.32) in the third transmembrane (TM) helix of the receptor. mdpi.com

Docking algorithms score different poses based on calculated binding free energies, which provides a prediction of binding affinity. Lower binding energy values suggest a more stable complex and higher affinity. rsc.org By docking this compound into different muscarinic receptor subtypes, researchers can predict its potential selectivity. For instance, subtle differences in the amino acid composition of the binding pocket across subtypes can lead to variations in predicted binding affinities.

Table 1: Illustrative Predicted Binding Affinities of this compound with Muscarinic Receptor Subtypes

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| M1 | -7.8 | Asp105, Tyr106, Trp157, Tyr381 |

| M2 | -8.2 | Asp103, Tyr104, Trp400, Tyr403 |

| M3 | -7.9 | Asp112, Tyr113, Trp428, Tyr431 |

Note: This table is illustrative, based on typical results for muscarinic agonists, to demonstrate the type of data generated from molecular docking. Specific values for this compound would require dedicated computational studies.

Beyond predicting the binding pose, docking studies provide a detailed map of the interactions between this compound and the receptor. These interactions are crucial for stabilizing the ligand-receptor complex. For muscarinic agonists, these typically include:

Ionic Interactions : The primary anchoring interaction is the salt bridge between the quaternary ammonium group of this compound and the conserved aspartate residue (e.g., Asp103 in M2). researchgate.net

Hydrogen Bonds : The hydroxyl group of this compound is predicted to form hydrogen bonds with residues such as tyrosine or asparagine within the binding pocket.

Hydrophobic and van der Waals Interactions : The tetrahydrofuran (B95107) ring and methyl group of this compound engage in non-polar interactions with a "hydrophobic cage" of aromatic residues (e.g., tryptophan and tyrosine) that line the binding site. mdpi.com These interactions are critical for affinity and can influence subtype selectivity. mdpi.com

Analysis of these interactions helps explain why certain chemical modifications to the ligand might increase or decrease its binding affinity, providing a rational basis for designing new analogs. capes.gov.br

Prediction of Binding Modes and Affinities

Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor atoms over time. scribd.com These simulations, which can now span microseconds, reveal how the binding of an agonist like this compound influences the receptor's structure and dynamics. cambridge.org

The binding of an agonist to a G-protein-coupled receptor (GPCR) like a muscarinic receptor is known to induce or stabilize specific conformational changes that lead to receptor activation. pnas.org MD simulations can capture these intricate movements. Upon binding of a muscarinic agonist, simulations often show:

Contraction of the Binding Pocket : The orthosteric binding site tends to contract around the agonist molecule. pnas.org

Rearrangement of Aromatic Residues : Key aromatic residues in the binding pocket and a "transmission switch" (e.g., Trp6.48) may reorient. The dynamics of these residues are often linked to the ligand's efficacy. pnas.orgbiorxiv.org

Outward Movement of Transmembrane Helices : A hallmark of GPCR activation is the outward tilting of the cytoplasmic end of transmembrane helix 6 (TM6). pnas.orgpnas.org MD simulations can track this movement, which opens up a cavity on the intracellular side of the receptor to allow for G-protein binding and signaling.

These simulated conformational changes provide a mechanistic hypothesis for how this compound binding translates into a cellular response.

MD simulations are used to assess the stability of the interactions predicted by docking. By tracking the distances between key atoms of this compound and the receptor over the course of the simulation, researchers can confirm whether critical bonds, such as the ionic interaction with the conserved aspartate, are maintained. nih.gov

The root-mean-square deviation (RMSD) of the ligand within the binding pocket is often calculated. A low and stable RMSD value over time indicates that the ligand has found a stable binding mode and remains securely bound. acs.org Conversely, a high or fluctuating RMSD might suggest a less stable or transient interaction. These stability analyses are crucial for validating docking predictions and understanding the dynamic nature of the ligand-receptor complex. nih.gov

Conformational Changes Upon Binding

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) or semi-empirical methods like CNDO/2 can provide insights into the molecule's charge distribution, molecular orbitals, and conformational energy landscape. nih.govacs.org

This analysis is vital for understanding the intrinsic properties of the ligand that govern its interactions. For example, quantum calculations can precisely determine the partial atomic charges on the atoms of the hydroxyl group and the tetrahydrofuran ring, which helps in understanding their potential for forming hydrogen bonds and other electrostatic interactions with the receptor. nih.gov Furthermore, these methods can be used to calculate the energy of different conformations of this compound, revealing which shapes are energetically favorable and thus more likely to be relevant for receptor binding. nih.gov This information complements the findings from docking and MD simulations by providing a fundamental understanding of the ligand's chemical reactivity and conformational preferences. capes.gov.br

Orbital Analysis and Electrostatic Potentials

Orbital analysis and the mapping of electrostatic potentials are fundamental computational techniques used to predict chemical reactivity. nih.gov These methods help identify the regions of a molecule that are likely to engage in electronic interactions with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO represents the orbital from which an electron is most easily donated (nucleophilic), while the LUMO is the orbital that most readily accepts an electron (electrophilic). masterorganicchemistry.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. blogspot.comnih.gov A smaller gap suggests the molecule is more easily polarizable and more reactive. For this compound, the analysis of its FMOs would pinpoint the specific atoms or functional groups that are most likely to participate in the crucial interactions with its target receptor.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution across the surface of a molecule. mdpi.comscm.com These maps are colored to indicate different potential values: regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, whereas regions with a positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. mdpi.comresearchgate.netwalisongo.ac.id An ESP map of this compound would highlight the electron-rich area around the hydroxyl group and the delocalized positive charge of the quaternary ammonium head, providing a clear picture of how it orients itself when approaching a complementary binding pocket. walisongo.ac.id

Table 1: Key Concepts in Orbital and Electrostatic Potential Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate electrons. libretexts.org | Indicates the molecular region most likely to act as a nucleophile or hydrogen bond donor in receptor interactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty of electrons. It represents the ability to accept electrons. libretexts.org | Indicates the molecular region most likely to act as an electrophile in receptor interactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. blogspot.com | A smaller gap implies higher reactivity and polarizability, influencing the ease of binding. |

| Electrostatic Potential (ESP) Map | A 3D visualization of the charge distribution on a molecule's surface. researchgate.net | Visually predicts how the molecule will orient itself within a receptor's binding site based on electrostatic complementarity. |

Energy Minimization and Conformational Landscapes

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes, or conformations, through the rotation of single bonds. ucsb.edu Energy minimization, also known as geometry optimization, is a computational process used to find the most stable conformation of a molecule, which corresponds to a local or global minimum on its potential energy surface. researchgate.netslideshare.netscribd.com This process involves algorithms like steepest descent or conjugate gradients that systematically adjust the atomic coordinates to lower the total energy of the structure. researchgate.netslideshare.net

A more comprehensive exploration of a molecule's flexibility is achieved by mapping its conformational landscape. biorxiv.orgnih.gov This involves generating a large number of possible conformations and calculating the potential energy of each one. ucsb.edu The resulting landscape illustrates the relative energies of different conformations and the energy barriers that separate them. nih.gov For this compound, understanding its conformational landscape is critical because its biological activity is highly dependent on adopting a specific 3D shape that allows it to fit precisely into the binding site of a muscarinic receptor. epdf.pub The analysis would reveal the preferred spatial arrangement of the cyclopentane (B165970) ring relative to the quaternary ammonium group, which is a key factor for potent cholinergic agents. archive.orgscribd.com

Table 2: Energy Minimization and Conformational Analysis Workflow

| Step | Description | Objective |

|---|---|---|

| 1. Initial Structure Generation | A starting 3D structure of the molecule is built. | Provide a starting point for optimization. |

| 2. Conformational Search | Systematic or random rotation of torsion angles to generate a wide array of possible conformations. ucsb.edu | Explore the full range of shapes the molecule can adopt. |

| 3. Energy Calculation | The potential energy of each generated conformation is calculated using a molecular mechanics force field. scribd.com | Quantify the stability of each conformation. |

| 4. Energy Minimization | Algorithms are applied to each low-energy conformation to find the precise coordinates of the nearest energy minimum. researchgate.net | Identify stable, low-energy structures. |

| 5. Landscape Analysis | The minimized structures are clustered and ranked by energy to create a map of the conformational landscape. biorxiv.org | Determine the global minimum energy conformation and other biologically relevant low-energy states. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures to enhance their potency. mdpi.comresearchgate.net

Development of Predictive Models for Analog Activity

The development of a QSAR model begins with a dataset of molecules, such as this compound and its analogs, for which the biological activity (e.g., binding affinity for a specific receptor subtype) has been experimentally determined. ijpsr.com The core principle is that variations in the biological activity of these structurally related compounds can be explained by differences in their physicochemical properties. longdom.org

The process involves several key steps:

Descriptor Calculation: For each molecule in the series, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. mdpi.comijpsr.com

Model Building: A statistical method, most commonly Multiple Linear Regression (MLR), is used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. ijpsr.comnih.gov The resulting equation forms the QSAR model.

Prediction: Once a statistically valid model is established, it can be used to predict the biological activity of new, untested analogs of this compound simply by calculating their molecular descriptors and inputting them into the model equation. nih.gov This allows researchers to prioritize which novel compounds to synthesize and test, saving significant time and resources.

For muscarinic agonists like this compound, QSAR studies can reveal which properties are most critical for activity. tandfonline.com For instance, a model might indicate that activity is positively correlated with a specific electrostatic feature but negatively correlated with molecular size, providing clear guidance for the design of more potent analogs.

Statistical Validation of QSAR Models

A QSAR model is only useful if it is robust and has strong predictive power. Therefore, rigorous statistical validation is an essential part of the development process to ensure the model is not simply the result of a chance correlation. d-nb.info Validation is typically performed using both internal and external methods.

Internal validation assesses the stability and robustness of the model using the initial training dataset. The most common technique is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validation coefficient (q² or Q²_LOO) indicates the model's internal predictive ability. nih.gov

External validation is the most crucial test of a model's predictive power. It involves using the model to predict the activity of an external test set—a group of compounds that were not used in the model's development. d-nb.info The predictive ability is quantified by the external correlation coefficient (R²_ext), which measures the agreement between the predicted and experimentally measured activities for the test set compounds. nih.gov

A high-quality QSAR model must meet several statistical criteria to be considered reliable. These criteria ensure that the model accurately fits the training data, is robust, and can make accurate predictions for new chemicals. d-nb.infonih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the proportion of variance in the biological activity that is explained by the model. Ranges from 0 to 1. d-nb.info | Indicates the goodness-of-fit for the training set. A higher value suggests a better fit. |

| Cross-validated R² | q² (or Q²_LOO) | Derived from leave-one-out cross-validation, it measures the internal predictive ability of the model. nih.gov | Indicates the model's robustness. A large difference between R² and q² can suggest overfitting. |

| External R² | R²_ext | Measures the predictive performance of the model on an independent, external test set. nih.gov | Considered the most rigorous test of a model's true predictive power for new compounds. |

| F-test | F | A statistical test that assesses the overall significance of the regression model by comparing the explained variance to the unexplained variance. nih.gov | A high F-value indicates that the model is statistically significant and not a result of chance. |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation and analysis of Desethermuscarine from reaction mixtures and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates components in a liquid sample by passing them through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. For polar, water-soluble compounds like this compound, a quaternary ammonium (B1175870) salt, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC with ion-pairing agents are often employed.

The purity of a sample is determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the existence of impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. For muscarinic agonists, purity levels of ≥95% are typically required for reliable biological assays.

A typical HPLC method for a related muscarinic agonist might utilize a C18 column with a gradient mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound or its chromophore-containing derivatives absorb light.

Table 1: Representative HPLC Parameters for Purity Assessment of a Muscarinic Agonist

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the structural confirmation of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves converting the polar hydroxyl and quaternary ammonium groups into less polar silyl (B83357) or acyl derivatives.

In GC-MS, the derivatized sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected based on their mass-to-charge (m/z) ratio.

The fragmentation pattern of this compound is predicted to be influenced by its cyclopentane (B165970) ring and the quaternary ammonium group. Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is a dominant fragmentation pathway for amines. The cyclopentane ring can undergo fragmentation through the loss of small, stable molecules like ethene (C₂H₄). The resulting mass spectrum serves as a molecular fingerprint, which, when compared with spectral libraries or analyzed for its fragmentation logic, can confirm the structure of the compound.

Table 2: Predicted GC-MS Fragmentation Pattern for Derivatized this compound

| m/z | Predicted Fragment Ion | Origin of Fragment |

|---|---|---|

| [M]+ | Molecular Ion | Intact derivatized molecule |

| M-15 | [M-CH₃]+ | Loss of a methyl group from the quaternary nitrogen |

| M-28 | [M-C₂H₄]+ | Loss of ethene from the cyclopentane ring |

| 58 | [CH₂=N(CH₃)₂]+ | Alpha-cleavage adjacent to the nitrogen atom |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Radioligand Assays for Receptor Characterization

Radioligand binding assays are the gold standard for characterizing the interaction of a ligand with its receptor. These assays are used to determine the affinity of this compound for different muscarinic receptor subtypes (M1-M5) and to quantify the density of these receptors in a given tissue or cell preparation.

In a saturation binding assay , increasing concentrations of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) are incubated with the receptor preparation. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which represents the receptor density.

In a competition binding assay , a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of an unlabeled competing ligand, such as this compound. This experiment determines the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to an inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor. Comparing the Ki values of this compound across the five muscarinic receptor subtypes reveals its selectivity profile.

Table 4: Representative Radioligand Binding Data for a Muscarinic Ligand

| Receptor Subtype | Radioligand | Ligand | Ki (nM) |

|---|---|---|---|

| M1 | [³H]-NMS | This compound (Hypothetical) | 150 |

| M2 | [³H]-NMS | This compound (Hypothetical) | 850 |

| M3 | [³H]-NMS | This compound (Hypothetical) | 120 |

| M4 | [³H]-NMS | This compound (Hypothetical) | 300 |

| M5 | [³H]-NMS | This compound (Hypothetical) | 250 |

Methodological Considerations and Validation

The development and validation of analytical methods for this compound, a quaternary ammonium alkaloid, are critical for ensuring the reliability and accuracy of research findings. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles of analytical method validation for structurally related compounds, such as other muscarinic agonists and quaternary ammonium compounds (QACs), provide a robust framework. cabidigitallibrary.orgmdpi.com Method validation is the process that confirms that the analytical procedure employed for a specific test is suitable for its intended purpose. europa.eu Results from method validation can be used to judge the quality, reliability, and consistency of analytical results. oncotarget.com

Key parameters for validation, in line with International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). oncotarget.comnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euoncotarget.com For this compound, this would involve demonstrating that the analytical signal is solely from the compound of interest and not from other related substances or endogenous molecules in the sample matrix. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) offer high specificity for this purpose. ca.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. nih.gov This is typically evaluated by analyzing a series of standards across a defined concentration range. For the analysis of QACs, linearity has been demonstrated over ranges such as 0.5 to 10 mg L-1 and 5 to 100 mg/L with strong correlation coefficients (r2 > 0.99). cabidigitallibrary.orgmdpi.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. oncotarget.com It is often assessed by analyzing samples with known concentrations of this compound (spiked samples) and comparing the measured concentration to the true concentration. For a validated method for other QACs, average recoveries have been reported in the range of 78% to 117%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. oncotarget.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. oncotarget.com For QAC analysis, a CV of less than 10% is generally considered acceptable.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govLimit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For QACs, spectrophotometric methods have reported LOD and LOQ values of 0.53 mg L-1 and 1.77 mg L-1, respectively, while a non-aqueous capillary electrophoresis method reported an LOD of 0.5 mg/L and an LOQ of 5.0 mg/L. cabidigitallibrary.orgmdpi.com A highly sensitive HPLC method for a muscarinic agonist reported an LLOQ of 2.0 ng/mL in plasma. rsc.org

Modern analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are increasingly used for the analysis of complex biological samples and can provide high resolution and mass accuracy, aiding in the identification and quantification of compounds like this compound. oncotarget.comnih.govnih.gov The development of methods using such advanced instrumentation would follow the same validation principles to ensure data integrity.

Table 1: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria for Related Compounds |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) > 0.99. cabidigitallibrary.orgmdpi.com |

| Accuracy | Closeness of the measured value to the true value. | Recovery within 80-120%. |

| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) < 15%. |

| LOD | Lowest detectable concentration. | Method dependent, e.g., 0.53 mg L⁻¹ (spectrophotometry). cabidigitallibrary.org |

| LOQ | Lowest quantifiable concentration. | Method dependent, e.g., 5.0 mg/L (capillary electrophoresis). mdpi.com |

Addressing Non-Specific Binding and Masking Protocols

Non-Specific Binding